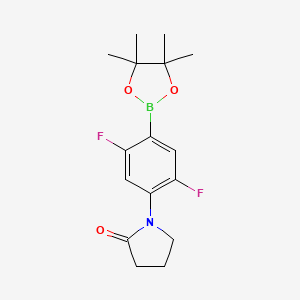
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can tolerate a wide range of functional groups .
Common Reagents and Conditions
Catalyst: Palladium-based catalysts, such as Pd(PPh3)4 or Pd(OAc)2.
Base: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).
Solvent: Typical solvents are THF, DCM, or ethanol.
Temperature: Reactions are usually carried out at room temperature to 80°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to create biaryl structures that are part of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It plays a role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the difluoro and pyrrolidinyl groups.
4-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group instead of the difluoro and pyrrolidinyl groups.
3-Formylphenylboronic Acid Pinacol Ester: Similar to the 4-formyl derivative but with the formyl group in a different position.
Uniqueness
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is unique due to the presence of both difluoro and pyrrolidinyl groups, which can enhance its reactivity and selectivity in cross-coupling reactions. These functional groups also provide additional sites for further chemical modifications, making it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C16H20BF2NO3 |
|---|---|
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
1-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-12(19)13(9-11(10)18)20-7-5-6-14(20)21/h8-9H,5-7H2,1-4H3 |
Clave InChI |
MQDUQXQGKCQKFH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N3CCCC3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


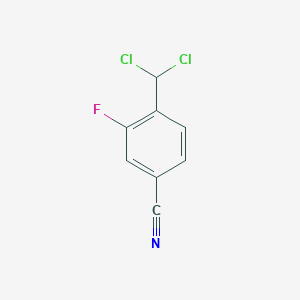
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
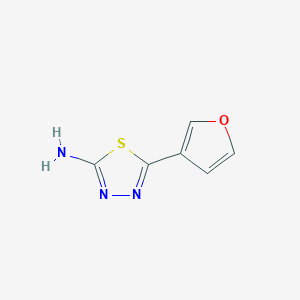
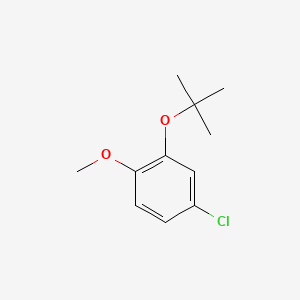
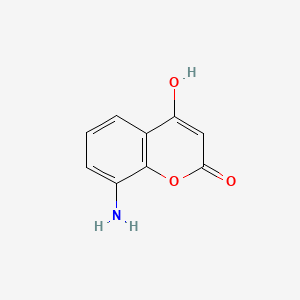
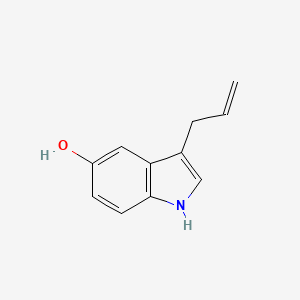
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)
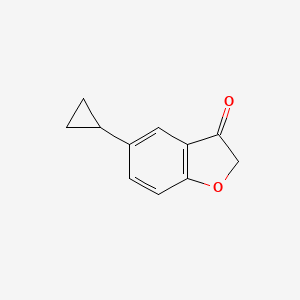
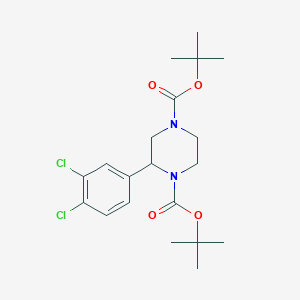
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
![Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15337196.png)
![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)

